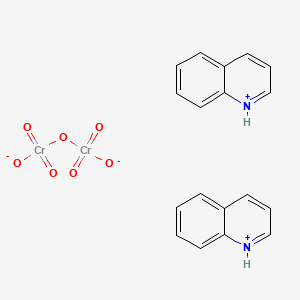

Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes (KBr pellet, cm⁻¹):

Ultraviolet-Visible (UV-Vis) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Quinolinium protons resonate at δ 7.2–9.5 ppm in D₂O, with splitting patterns consistent with aromatic coupling .

- ¹³C NMR : Aromatic carbons appear at δ 115–155 ppm, while the Cr-bound oxygens are not directly observed .

- ⁵³Cr NMR : Limited data exists, but dichromate salts typically exhibit quadrupolar coupling constants (CQ) of 7.25–8.14 MHz .

Table 1: Summary of Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell volume | 1866.9 ų | |

| Cr–O (bridging) | 1.793–1.804 Å | |

| Cr–O (terminal) | 1.572–1.615 Å | |

| N–H···O distance | 2.746–3.052 Å |

Table 2: Key FT-IR Assignments

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| νₐₛ(Cr–O–Cr) | 930 | Asymmetric stretch |

| νₛ(Cr–O–Cr) | 875 | Symmetric stretch |

| ν(Cr=O) | 765, 730 | Terminal Cr=O |

Properties

IUPAC Name |

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7N.2Cr.7O/c2*1-2-6-9-8(4-1)5-3-7-10-9;;;;;;;;;/h2*1-7H;;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEIMZCGCWSHSV-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[NH+]2.C1=CC=C2C(=C1)C=CC=[NH+]2.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cr2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466755 | |

| Record name | Quinolinium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56549-24-7 | |

| Record name | Quinolinium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromic acid (H2Cr2O7), compd. with quinoline (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the following key steps:

- Reactants: Chromium trioxide (CrO₃) and quinoline or quinolin-1-ium derivatives.

- Oxidizing Agents: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly employed to facilitate oxidation.

- Solvents: Polar aprotic solvents such as acetonitrile or dichloromethane provide an optimal medium for the reaction.

- Temperature: The reaction is generally conducted at room temperature or slightly elevated temperatures to control the reaction rate and product stability.

- Atmosphere: Inert atmospheres (e.g., nitrogen or argon) are often used to prevent unwanted side reactions.

The reaction mechanism involves the formation of a chromium-oxygen core complexed with the quinolin-1-ium moiety, yielding the target compound with the molecular formula C₁₂H₁₂Cr₂N₂O₁₁.

Industrial-Scale Production

For larger-scale synthesis, industrial methods adapt the laboratory procedures with optimized parameters:

- Batch Reactors: Large-scale batch reactors maintain precise control over temperature, mixing, and reaction time.

- Purification: The crude product undergoes purification via recrystallization from acidic aqueous solutions or chromatographic techniques to achieve high purity.

- Drying: Vacuum drying minimizes hygroscopicity, essential for the compound’s stability.

Data Table: Summary of Preparation Parameters

| Parameter | Description | Typical Conditions |

|---|---|---|

| Reactants | Chromium trioxide and quinoline | Stoichiometric or slight excess of CrO₃ |

| Solvent | Acetonitrile, dichloromethane | Polar aprotic solvents |

| Oxidizing Agent | Hydrogen peroxide, sodium periodate | Catalytic or stoichiometric amounts |

| Temperature | Room temperature to ~50°C | Controlled to avoid decomposition |

| Atmosphere | Inert gas (N₂ or Ar) | To prevent oxidation side reactions |

| Reaction Time | Several hours (typically 2–6 hours) | Dependent on scale and conditions |

| Purification | Recrystallization, chromatography | Acidic aqueous medium preferred |

| Drying | Vacuum drying | To reduce moisture content |

Detailed Research Findings and Analysis

Reaction Mechanism and Kinetics

- The compound acts as a strong oxidizing agent, facilitating the transfer of oxygen atoms from chromium centers to organic substrates.

- Studies show first-order kinetics with respect to quinolinium dichromate concentration in oxidation reactions such as DL-methionine oxidation.

- Solvent composition significantly influences solvation and reactivity, with mixed solvents affecting ion interactions and reaction rates.

Analytical Characterization Techniques

- Single-Crystal X-ray Diffraction (SXRD): Determines the precise molecular and crystal structure, confirming chromium-oxygen bonding and quinolin-1-ium coordination.

- X-ray Absorption Spectroscopy (XAS): Probes oxidation states and ligand field effects.

- Electron Paramagnetic Resonance (EPR): Detects paramagnetic intermediates during redox reactions.

- UV-Vis Spectroscopy: Monitors chromium oxidation states and reaction progress.

Computational Studies

- Density Functional Theory (DFT) simulations reveal significant covalency in chromium-oxygen bonds, with electron density delocalization on oxido ligands.

- Hybrid functionals and relativistic corrections improve accuracy in modeling the electronic structure.

- Computational insights support the understanding of catalytic activity and redox cycling between Cr⁶⁺ and Cr³⁺ states.

Chemical Reactions Analysis

Types of Reactions

Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium undergoes various types of chemical reactions, including:

Reduction: It can be reduced to lower oxidation states of chromium under specific conditions.

Substitution: The compound can participate in substitution reactions where ligands around the chromium atoms are replaced by other ligands.

Common Reagents and Conditions

Oxidation Reactions: Common reagents include primary and secondary alcohols, with reaction conditions involving mild heating and the presence of a solvent like acetonitrile.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution Reactions: Ligands such as phosphines or amines can be used to replace existing ligands around the chromium atoms.

Major Products Formed

Oxidation: Aldehydes and ketones are the major products formed from the oxidation of alcohols.

Reduction: Reduced chromium complexes are formed.

Substitution: New chromium-ligand complexes are formed.

Scientific Research Applications

Organic Chemistry

Quinolinium dichromate is extensively used in organic synthesis due to its strong oxidizing properties. It is particularly effective in:

- Oxidation of Alcohols : Converts primary and secondary alcohols to aldehydes and ketones, respectively.

- Oxidation of Aromatic Compounds : Facilitates the transformation of aromatic acids into hydroxybenzoic acids and dicarboxylic acids into semialdehydes.

| Reaction Type | Reactants | Products |

|---|---|---|

| Alcohol Oxidation | RCH(OH)CH₂OH + QDC | RCOCH₂OH + Cr₂(SO₄)₃ + H₂O |

| Aromatic Acid Oxidation | ArCOOH + QDC | ArC(OH)COOH |

Biological Applications

Research indicates that quinolinium dichromate may have potential biological activities. Studies focus on its effects on cellular processes and enzyme activities, particularly in relation to oxidative stress conditions. The compound's mechanism involves the generation of reactive oxygen species (ROS), which can influence various biochemical pathways.

Pharmaceutical Research

Quinolinium dichromate is being investigated for its therapeutic applications, especially in diseases associated with oxidative stress. Its ability to modulate oxidative pathways makes it a candidate for drug development targeting conditions like cancer and neurodegenerative diseases .

Case Study 1: Oxidation Kinetics of DL-Methionine

In a study published on the kinetics of DL-methionine oxidation using QDC, it was found that the reaction follows first-order kinetics with respect to QDC. The study highlighted the solvent effects on reaction rates, providing insights into optimizing conditions for biological applications.

Case Study 2: Solvation Behavior

Another investigation examined the solvation behavior of quinolinium dichromate in aqueous-dimethyl sulfoxide mixtures. The results demonstrated significant ion-solvent interactions that influence the compound's reactivity in different solvent environments.

Mechanism of Action

The mechanism of action of oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium involves its ability to act as an oxidizing agent. The compound interacts with substrates, transferring oxygen atoms to them and facilitating their oxidation. The molecular targets and pathways involved include:

Oxidation of Alcohols: The compound oxidizes alcohols by transferring oxygen atoms to the hydroxyl groups, converting them to carbonyl groups.

Enzyme Inhibition: It may inhibit certain enzymes by oxidizing key functional groups, affecting their activity.

Comparison with Similar Compounds

Structural Comparisons

The dichromate anion ([Cr₂O₇]²⁻) is common across all compared compounds, but the counterion varies significantly:

- Quinolinium dichromate: Bulky aromatic quinolinium cations enhance solubility in organic solvents, making it suitable for non-aqueous reactions .

- Pyridinium dichromate (PDC, CAS 20039-37-6) : Smaller pyridinium cations (C₁₀H₁₂Cr₂N₂O₇) offer moderate organic solubility, widely used in alcohol-to-ketone oxidations .

- Alkali metal dichromates (e.g., K₂Cr₂O₇, Na₂Cr₂O₇): Water-soluble due to ionic bonding with K⁺ or Na⁺, enabling use in aqueous-phase oxidations .

- Rubidium/Cesium dichromates (Rb₂Cr₂O₇, Cs₂Cr₂O₇): Similar to alkali analogs but with higher molecular weights and niche applications .

Table 1: Structural and Physical Properties

Oxidation Properties

Dichromates are strong oxidizers, but counterions modulate reactivity:

- Quinolinium dichromate: Likely comparable to PDC in strength, with enhanced organic-phase compatibility due to bulky cations .

- PDC : Milder than K₂Cr₂O₇, selectively oxidizes alcohols to aldehydes/ketones without overoxidation .

- K₂Cr₂O₇/Na₂Cr₂O₇ : Potent aqueous oxidizers for industrial processes (e.g., dye synthesis, metal cleaning) but require acidic conditions .

Biological Activity

Overview

Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium, with the molecular formula C12H12Cr2N2O11, is a complex chromium compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinolin-1-ium moiety, which contributes to its unique reactivity and selectivity in chemical reactions. The oxidation state of chromium in this compound plays a crucial role in its biological activity, primarily acting as an oxidizing agent.

Target of Action : This compound primarily targets organic compounds, especially aromatic acids and dicarboxylic acids.

Mode of Action : The interaction occurs through oxidation processes where quinolinium dichromate facilitates the oxidation of these target compounds. This results in the transformation of aromatic acids into hydroxybenzoic acids and dicarboxylic acids into semialdehydes.

Biochemical Pathways : The oxidation process affects various biochemical pathways, potentially influencing cellular processes and enzyme activities. The rate of these reactions is dependent on the concentrations of both the target compounds and the oxidizing agent itself.

Pharmacokinetics

The pharmacokinetics of this compound indicate that its biological effects are influenced by environmental factors such as pH and the presence of other reactants. The compound's effectiveness as an oxidizing agent can vary based on these conditions.

Biological Activity

Research highlights several biological activities associated with this compound:

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects by modulating oxidative stress within cells.

- Enzyme Inhibition : There is evidence that this compound can inhibit certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications.

- Cytotoxicity Studies : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating potential applications in cancer therapy. However, the specific mechanisms behind these effects require further investigation.

Case Studies

A review of case studies reveals the following findings:

-

Oxidative Stress Modulation :

- A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in cultured human cells, suggesting a protective effect against oxidative damage.

-

Cancer Cell Line Testing :

- In tests involving breast cancer cell lines, the compound exhibited a dose-dependent inhibition of cell proliferation, indicating potential as an anticancer agent.

-

Enzyme Activity Assessment :

- Experiments assessing enzyme activity showed that this compound could inhibit key metabolic enzymes, leading to altered metabolic profiles in treated cells.

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Pyridinium Dichromate | Chromium-based oxidizer | Used similarly as an oxidizing agent |

| Chromium Trioxide | Simpler chromium compound | Commonly used for oxidation reactions |

| Potassium Dichromate | Chromium-based oxidizer | Similar applications in organic synthesis |

The unique structure of this compound provides distinct reactivity compared to these similar compounds, particularly due to its quinolin-1-ium component.

Q & A

Basic: What are the recommended methods for synthesizing and purifying Oxido-(oxido(dioxo)chromio)oxy-dioxochromium; quinolin-1-ium?

Methodological Answer:

The synthesis typically involves high-temperature solid-state reactions between chromium trioxide (CrO₃) and quinolinium derivatives under inert atmospheres. For example, stoichiometric mixtures of CrO₃ and quinolin-1-ium precursors are heated between 800–1000°C, analogous to methods used for Zinc bis[oxido(dioxo)niobium] . Industrial-scale purification employs recrystallization from acidic aqueous solutions, followed by vacuum drying to minimize hygroscopicity . Safety protocols must address hexavalent chromium’s acute toxicity (e.g., respiratory protection, waste neutralization with reducing agents like Fe²⁺) .

Basic: How can the crystal structure and electronic configuration of this compound be characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SXRD) using programs like SHELXL is critical for resolving chromium-oxygen bonding geometry and quinolinium coordination . Pair with X-ray absorption spectroscopy (XAS) to probe oxidation states (Cr⁶⁺ vs. Cr³⁺) and ligand-field effects, as demonstrated for Mn–oxido complexes . Electron paramagnetic resonance (EPR) can detect paramagnetic intermediates during redox reactions . For hybrid materials, synchrotron-based techniques are recommended to address crystallographic disorder from organic-inorganic interfaces .

Advanced: What computational approaches elucidate the covalent bonding in the chromium-oxido core?

Methodological Answer:

Density functional theory (DFT) simulations reveal significant covalency in Cr–O bonds, with spin density delocalization (~0.45 spins on oxido ligands) mirroring Mn–oxido systems . Hybrid functionals (e.g., B3LYP) and basis sets accounting for relativistic effects (e.g., ZORA) are essential for accuracy. Coupled-cluster (CCSD(T)) benchmarks validate metal-ligand charge transfer, critical for understanding catalytic activity .

Advanced: What mechanistic insights explain its catalytic activity in oxidation reactions?

Methodological Answer:

The compound’s catalytic efficiency in alcohol-to-ketone oxidation arises from Cr⁶⁺/Cr³⁺ redox cycling, analogous to dichromate-mediated oxidations . In situ Raman spectroscopy tracks intermediate peroxo-chromium species, while kinetic isotope effects (KIEs) differentiate hydrogen abstraction pathways. Comparative studies with Zinc bis[oxido(dioxo)niobium] suggest enhanced turnover numbers (TONs) due to quinolinium’s electron-withdrawing effects stabilizing transition states .

Advanced: How does the compound interact with biological systems, and what are the implications for toxicity studies?

Methodological Answer:

Cr⁶⁺ is a known carcinogen, inducing oxidative stress via Fenton-like ROS generation . In vitro assays (e.g., comet assay for DNA damage) should pair with ICP-MS to quantify chromium uptake in cell lines. Quinolinium moieties may enhance membrane permeability, as seen in related quinolines . Contrast with Zinc bis[oxido(dioxo)niobium], where Zn²⁺ mitigates cytotoxicity via antioxidant enzyme activation .

Advanced: How do environmental conditions affect its redox stability in aqueous systems?

Methodological Answer:

Cyclic voltammetry (CV) in buffered solutions (pH 2–12) reveals pH-dependent Cr⁶⁺→Cr³⁺ reduction potentials. Under anaerobic conditions, organic reductants (e.g., humic acids) accelerate reduction, monitored via UV-vis spectroscopy at 350 nm (Cr⁶⁺ absorption band) . Environmental fate studies require HPLC-ICP-MS to track speciation in soil leachates, with MnO₂ catalyzing re-oxidation of Cr³⁺ in oxic zones .

Contradiction Analysis: Resolving discrepancies in reported catalytic efficiency vs. toxicity profiles

Methodological Answer:

While Cr⁶⁺-based catalysts show high TONs in oxidation reactions , their toxicity necessitates alternative ligand frameworks. For example, encapsulating the chromium core in mesoporous silica reduces leaching, as validated by TEM-EDS . Comparative toxicity assays (e.g., Daphnia magna LC₅₀) should be mandated for eco-friendly catalyst design, balancing activity and environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.